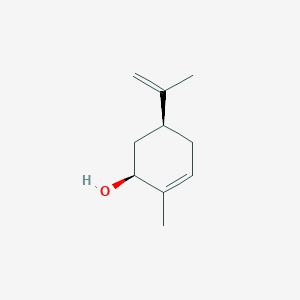

(+)-cis-Carveol

Description

Structure

3D Structure

Properties

IUPAC Name |

(1S,5S)-2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)10(11)6-9/h4,9-11H,1,5-6H2,2-3H3/t9-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAVONGHXFVOKBV-UWVGGRQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(CC1O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC[C@@H](C[C@@H]1O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001036408 | |

| Record name | (+)-cis-Carveol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001036408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7632-16-8 | |

| Record name | cis-Carveol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7632-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carveol, cis-(+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007632168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-cis-Carveol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001036408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CARVEOL, CIS-(+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U8HAD4FX2O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (+)-cis-Carveol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035622 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

(+)-cis-Carveol: A Technical Guide to its Chemical, Physical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-cis-Carveol is a naturally occurring monoterpenoid alcohol found in the essential oils of various plants, including spearmint (Mentha spicata). As a chiral molecule, it exists in different stereoisomeric forms, with the (+)-cis-isomer being of particular interest due to its distinct biological activities. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an in-depth look at its known biological activities and associated signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized in the tables below, providing a consolidated reference for its key quantitative data.

Table 1: General Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₆O | [1][2] |

| Molecular Weight | 152.23 g/mol | [1] |

| IUPAC Name | (1S,5S)-2-Methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ol | [3] |

| CAS Number | 22565-57-9 | N/A |

| Appearance | Colorless to slightly yellow liquid | [4] |

| Odor | Spearmint-like | [4] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Conditions | Source |

| Boiling Point | 101 °C | @ 10 mmHg | [1][5] |

| Melting Point | 24 - 25 °C | [1] | |

| Density | 0.955 g/cm³ | @ 15 °C | [6] |

| Water Solubility | 2.82 g/L | [7] | |

| logP (Octanol/Water) | 2.41 | [7] | |

| Specific Rotation ([α]D) | +244° | 1% in chloroform | [8] |

Table 3: Spectroscopic Data of (-)-cis-Carveol (Enantiomer of this compound)

Note: The IR and NMR spectra of enantiomers are identical. The specific rotation will have the same magnitude but opposite sign.

| Spectroscopy | Key Peaks/Shifts | Source |

| Infrared (IR) | νmax (cm⁻¹): 3461 (O-H), 2945, 2900 (C-H), 1650 (C=C) | [1] |

| ¹H NMR (CDCl₃) | δ (ppm): 5.44-5.39 (1H, m), 4.93 (2H, s), 4.25-4.21 (1H, dd, J=8 Hz), 2.42-2.26 (5H, m), 2.22-2.12 (3H, m), 1.65 (3H, s), 1.56 (1H, s) | [1] |

| ¹³C NMR (CDCl₃) | δ (ppm): 146.3, 134.2, 125.3, 106.5, 68.7, 38.3, 36.7, 28.2, 27.2, 26.5 | [1] |

Experimental Protocols

Synthesis of (-)-cis-Carveol from (-)-Carvone

This protocol details the synthesis of (-)-cis-Carveol via the reduction of (-)-Carvone. The synthesis of this compound can be achieved by utilizing (+)-Carvone as the starting material.

Materials:

-

(-)-Carvone

-

Methanol (B129727) (MeOH)

-

Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

-

Sodium borohydride (B1222165) (NaBH₄)

-

Diethyl ether

-

Water

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel 60

-

Hexane

-

Ethyl acetate (B1210297) (EtOAc)

Procedure:

-

In a suitable reaction vessel, dissolve 10 g (67 mmol) of (-)-Carvone and 25 g (148.5 mmol) of CeCl₃·7H₂O in 500 mL of methanol at 23 °C.

-

To this solution, add 2.5 g (66.1 mmol) of sodium borohydride.

-

Stir the reaction mixture for 5 minutes.

-

Quench the reaction by adding 100 mL of diethyl ether and 100 mL of water.

-

Separate the organic layer.

-

Extract the aqueous layer three times with 100 mL of diethyl ether each.

-

Combine all organic phases and dry over anhydrous sodium sulfate.

-

Filter the solution and evaporate the solvent under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel 60, using a hexane:EtOAc (8:2) mixture as the eluent to isolate (-)-cis-Carveol.[1]

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Analysis: GC-MS can be employed to determine the purity of the synthesized this compound and to identify any isomeric impurities. A typical method would involve a non-polar capillary column (e.g., DB-1) with a temperature program starting from a low temperature (e.g., 50-60 °C) and ramping up to a higher temperature (e.g., 230-250 °C). The mass spectrometer can be operated in scan mode to identify compounds based on their mass spectra.[9]

Biological Activities and Signaling Pathways

This compound has demonstrated a range of biological activities, making it a compound of interest for therapeutic applications. The following sections detail its known mechanisms of action, accompanied by diagrams illustrating the involved signaling pathways.

Activation of Transient Receptor Potential Vanilloid 3 (TRPV3)

This compound is an agonist of the TRPV3 channel, a thermosensitive ion channel predominantly expressed in the skin and neural tissues.[6] Activation of TRPV3 is implicated in skin sensitization, pain perception, and vasodilation.[10] While the precise binding site of this compound on TRPV3 has not been definitively elucidated, studies on the related monoterpene carvacrol (B1668589) suggest that it binds to a pocket within the S2-S3 linker of the channel.[11] This interaction is thought to induce a conformational change, leading to channel opening and subsequent cation influx.

Caption: Proposed mechanism of TRPV3 channel activation by this compound.

Activation of the Nrf2 Signaling Pathway

This compound has been shown to be a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][6][7] This pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept inactive in the cytoplasm through its association with Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Virtual docking studies suggest that carveol can occupy the Nrf2 binding site on Keap1. This interaction disrupts the Nrf2-Keap1 complex, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, inducing the expression of various antioxidant and detoxification enzymes.

Caption: Activation of the Nrf2 antioxidant pathway by this compound.

Regulation of ERK and p21 in Prostate Cancer Cells

In the context of prostate cancer, carveol has been observed to suppress cellular proliferation. This effect is associated with the activation of the Extracellular signal-regulated kinase (ERK) and an increase in the levels of the cyclin-dependent kinase inhibitor p21.[6] The activation of the ERK signaling pathway can, in some cellular contexts, lead to the upregulation of p21, which in turn inhibits the cell cycle progression, leading to growth arrest.

Caption: Workflow of ERK-mediated p21 induction and cell growth arrest.

Conclusion

This compound is a monoterpenoid with well-defined chemical and physical properties and significant biological activities. Its ability to activate the TRPV3 channel, modulate the Nrf2 antioxidant pathway, and influence cell cycle regulatory proteins like p21 highlights its potential as a lead compound in drug discovery. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for further research and development of this compound-based therapeutics.

References

- 1. Carveol a Naturally-Derived Potent and Emerging Nrf2 Activator Protects Against Acetaminophen-Induced Hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural mechanism of TRPV3 channel inhibition by the plant-derived coumarin osthole | EMBO Reports [link.springer.com]

- 3. Gating of human TRPV3 in a lipid bilayer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. p21WAF1 expression induced by MEK/ERK pathway activation or inhibition correlates with growth arrest, myogenic differentiation and onco-phenotype reversal in rhabdomyosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Determinants for Activation of the Ion Channel TRPV3 by Weak Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. patrinum.ch [patrinum.ch]

- 7. Frontiers | Carveol a Naturally-Derived Potent and Emerging Nrf2 Activator Protects Against Acetaminophen-Induced Hepatotoxicity [frontiersin.org]

- 8. mdpi.com [mdpi.com]

- 9. Molecular determinants for the chemical activation of the warmth-sensitive TRPV3 channel by the natural monoterpenoid carvacrol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Carveol a Naturally-Derived Potent and Emerging Nrf2 Activator Protects Against Acetaminophen-Induced Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Potent Natural Antioxidant Carveol Attenuates MCAO-Stress Induced Oxidative, Neurodegeneration by Regulating the Nrf-2 Pathway [frontiersin.org]

Natural sources and isolation of (+)-cis-Carveol

An In-depth Technical Guide to the Natural Sources and Isolation of (+)-cis-Carveol

Introduction

This compound, with the chemical formula C₁₀H₁₆O, is a monocyclic monoterpenoid alcohol. It is one of the four stereoisomers of carveol (B46549). This compound and its isomers are naturally occurring constituents of various plant essential oils, contributing to their characteristic aromas. Notably, carveol possesses a minty and caraway-like scent and is utilized in the food and fragrance industries. For researchers and drug development professionals, understanding the natural distribution and effective isolation of specific stereoisomers like this compound is crucial for investigating its biological activities and potential therapeutic applications. This guide provides a comprehensive overview of the primary natural sources of this compound and details the technical protocols for its isolation and purification.

Natural Sources of this compound

This compound is found in the essential oils of a variety of plants. The concentration and isomeric composition can vary significantly based on the plant species, geographical location, and harvesting time. The primary sources are members of the Lamiaceae (mint) and Apiaceae (parsley) families.

Table 1: Principal Natural Sources of Carveol Isomers

| Plant Species (Scientific Name) | Common Name | Plant Part | Reported Carveol Isomers & Concentration |

| Carum carvi | Caraway | Seeds/Fruit | Contains this compound and (+)-trans-Carveol. The essential oil is primarily composed of (+)-carvone (50-60%) and (+)-limonene (~40%), with carveol as a minor constituent. One analysis identified cis-carveol at 5.01%. |

| Mentha spicata | Spearmint | Leaves/Aerial Parts | The essential oil is a significant source of (-)-cis-carveol. It also contains other isomers; one study reported 0.6% cis-carveol in the essential oil. The main component is typically (-)-carvone. |

| Anethum graveolens | Dill | Seeds | The essential oil contains this compound. The major components of dill seed oil are (+)-carvone and (+)-limonene. |

| Mentha longifolia | Horse Mint | Leaves/Shoot | The composition is highly variable. Some chemotypes contain carvone (B1668592) and related compounds. One database reports the presence of cis-carveol in the shoot, with concentrations ranging from 10.0 to 115.0 ppm. |

| Cymbopogon giganteus | - | - | Essential oil contains carveol isomers. |

| Cymbopogon martinii | Palmarosa | - | Reported to contain (-)-cis-carveol. |

Isolation Methodologies

The isolation of this compound from its natural sources is a multi-step process. It begins with the extraction of the essential oil from the plant material, followed by fractionation and chromatographic purification to isolate the specific stereoisomer.

Essential Oil Extraction by Hydrodistillation

Hydrodistillation is the most common method for extracting essential oils from plant materials like seeds and leaves. The process involves co-distilling the plant material with water; the steam carries the volatile organic compounds, which are then condensed and separated.

Experimental Protocol for Hydrodistillation:

-

Preparation of Plant Material: Weigh approximately 500 g of fresh or dried plant material (e.g., Carum carvi seeds or Mentha spicata leaves). If using fresh material, it may be chopped or crushed to increase the surface area.

-

Apparatus Setup: Place the plant material into a large round-bottom flask (e.g., 5 L capacity). Add a sufficient volume of deionized water to fully immerse the material.

-

Distillation: Connect the flask to a Clevenger-type apparatus, which is designed to separate and return the aqueous phase to the distillation flask while collecting the less dense essential oil.

-

Heating: Heat the flask using a heating mantle to bring the water to a boil. The steam will pass through the plant material, volatilizing the essential oil components.

-

Condensation and Collection: The steam and essential oil vapor mixture travels into the condenser, where it cools and liquefies. In the Clevenger collection tube, the immiscible essential oil will form a layer on top of the water.

-

Duration: Continue the distillation for 3-5 hours to ensure complete extraction of the volatile components.

-

Recovery: After cooling, carefully collect the separated essential oil from the graduated tube of the Clevenger apparatus.

-

Drying: Treat the collected oil with a drying agent like anhydrous sodium sulfate (B86663) to remove any residual water. Store the dried oil in a sealed vial at 4°C, protected from light.

The Biosynthesis of (+)-cis-Carveol: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the biosynthesis of (+)-cis-carveol in plants and other biological systems. It is intended for researchers, scientists, and drug development professionals interested in the enzymatic production of this specific stereoisomer of carveol (B46549). This document details the core biosynthetic pathway, key enzymes, and their catalytic mechanisms. Furthermore, it presents quantitative data on enzyme kinetics and product distribution, along with detailed experimental protocols for the isolation and characterization of the involved enzymes and their products. Visualizations of the biosynthetic pathway and experimental workflows are provided to facilitate a deeper understanding of the underlying processes.

Introduction

Carveol is a naturally occurring monoterpenoid alcohol with applications in the flavor, fragrance, and pharmaceutical industries. It exists as four stereoisomers: (+)- and (-)-cis-carveol, and (+)- and (-)-trans-carveol (B1215196). The specific stereochemistry of carveol dictates its distinct aroma and biological activity, making stereoselective synthesis a critical area of research. While the biosynthesis of (-)-trans-carveol and its subsequent oxidation to (-)-carvone (B1668593) (the main component of spearmint oil) is well-documented, the pathway leading to the formation of this compound is less commonly the primary focus in many plant species. However, specific enzymes and conditions can favor the production of this particular isomer. This guide elucidates the known mechanisms for the biosynthesis of this compound.

The Core Biosynthetic Pathway

The biosynthesis of this compound originates from the general terpenoid pathway, commencing with the precursor geranyl diphosphate (B83284) (GPP). The pathway can be summarized in two principal enzymatic steps:

-

Cyclization of Geranyl Diphosphate: The enzyme (+)-limonene synthase (LS) catalyzes the cyclization of the acyclic GPP to form the monoterpene (+)-limonene. This reaction is a critical branch point in monoterpene biosynthesis.

-

Stereoselective Hydroxylation of (+)-Limonene: A cytochrome P450 monooxygenase, specifically a limonene (B3431351) hydroxylase, catalyzes the hydroxylation of (+)-limonene. The stereochemical outcome of this reaction is highly dependent on the specific enzyme and its interaction with the substrate. The formation of this compound is achieved through the action of a limonene-6-hydroxylase that exhibits a preference for cis-hydroxylation when presented with the (+)-limonene enantiomer.

Below is a diagram illustrating the core biosynthetic pathway.

Spectroscopic Profile of (+)-cis-Carveol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for (+)-cis-Carveol, a naturally occurring monoterpenoid of significant interest in chemical and pharmaceutical research. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by experimental protocols and data visualizations to facilitate a deeper understanding of its molecular structure and properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen framework of a molecule. Below are the detailed ¹H and ¹³C NMR data for this compound.

¹H NMR Spectroscopic Data

The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule.

Table 1: ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H1 | ~4.0 | br s | - |

| H3 | ~5.5 | m | - |

| H4α | ~2.1 | m | - |

| H4β | ~1.8 | m | - |

| H5 | ~2.3 | m | - |

| H6α | ~1.5 | m | - |

| H6β | ~1.9 | m | - |

| CH₃ (on C2) | ~1.7 | s | - |

| CH₃ (isopropenyl) | ~1.75 | s | - |

| =CH₂ (isopropenyl) | ~4.7 | d | - |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and concentration.

¹³C NMR Spectroscopic Data

The carbon-13 NMR spectrum reveals the number of unique carbon atoms and their chemical environments. The data presented here was obtained in deuterochloroform (CDCl₃).

Table 2: ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C1 | 67.8 |

| C2 | 135.5 |

| C3 | 125.0 |

| C4 | 31.0 |

| C5 | 41.5 |

| C6 | 35.0 |

| C7 (CH₃ on C2) | 19.5 |

| C8 (isopropenyl C) | 148.5 |

| C9 (=CH₂) | 109.5 |

| C10 (CH₃ on C8) | 20.8 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3400 | Strong, Broad | O-H stretch (alcohol) |

| ~3080 | Medium | =C-H stretch (alkene) |

| ~2920 | Strong | C-H stretch (alkane) |

| ~1645 | Medium | C=C stretch (alkene) |

| ~1440 | Medium | C-H bend (alkane) |

| ~1030 | Strong | C-O stretch (alcohol) |

| ~890 | Strong | =C-H bend (out-of-plane) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. The data presented is from Gas Chromatography-Mass Spectrometry (GC-MS).

Table 4: Key Mass Spectral Data (m/z) for this compound

| m/z | Relative Intensity (%) | Putative Fragment |

| 152 | [M]⁺ (variable) | Molecular Ion |

| 134 | High | [M-H₂O]⁺ |

| 119 | High | [M-H₂O-CH₃]⁺ |

| 109 | High | [C₈H₁₃]⁺ |

| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) |

| 84 | High | [C₆H₁₂]⁺ |

| 67 | Moderate | [C₅H₇]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy Protocol

Sample Preparation:

-

Approximately 5-10 mg of this compound is accurately weighed and dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

A small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), may be added for chemical shift referencing (δ = 0.00 ppm).

-

The sample is thoroughly mixed to ensure homogeneity.

Data Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

¹H NMR: A standard one-pulse sequence is typically used. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that encompasses all proton signals.

-

¹³C NMR: A proton-decoupled pulse sequence (e.g., PENDANT or DEPT) is used to simplify the spectrum and provide information on the number of attached protons. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

IR Spectroscopy Protocol

Sample Preparation (Neat Liquid):

-

A drop of neat this compound is placed directly onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

A second salt plate is carefully placed on top to create a thin liquid film.

Data Acquisition:

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

A background spectrum of the clean, empty salt plates is recorded.

-

The sample is placed in the spectrometer's sample holder, and the spectrum is acquired over a typical range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Sample Preparation:

-

A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane) at a concentration of approximately 1 mg/mL.

Data Acquisition:

-

Instrument: A gas chromatograph coupled to a mass spectrometer.

-

Gas Chromatography: A small volume of the sample solution (e.g., 1 µL) is injected into the GC. The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., DB-5 or HP-5ms). The column temperature is programmed to increase over time to separate the components of the mixture based on their boiling points and interactions with the stationary phase.

-

Mass Spectrometry: As the separated components elute from the GC column, they enter the mass spectrometer. They are ionized (typically by electron impact, EI), and the resulting charged fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The detector records the abundance of each fragment.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data of a chemical compound like this compound.

A Technical Guide to the Chirality and Stereochemistry of (+)-cis-Carveol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of the stereochemical properties of (+)-cis-carveol, a naturally occurring monoterpenoid. Its focus is on the structural nuances, analytical methodologies, and synthetic pathways relevant to research and development. All quantitative data is presented in tabular format for clarity, and key experimental workflows are visualized using logical diagrams.

Molecular Structure and Stereoisomerism

Carveol (B46549) is a monocyclic monoterpenoid alcohol with the chemical formula C₁₀H₁₆O.[1] Its structure contains two stereocenters at the C1 and C5 positions of the cyclohexene (B86901) ring, giving rise to four possible stereoisomers. These isomers are grouped into two pairs of enantiomers (cis and trans) which are diastereomeric to each other.

This compound is specifically the (1S,5S)-stereoisomer.[1] Its enantiomer, (-)-cis-carveol, possesses the (1R,5R) configuration.[2] The relationship between the four stereoisomers of carveol is critical for understanding their distinct biological activities and sensory properties.

Physicochemical and Spectroscopic Data

The physical and spectral properties of this compound are essential for its identification and characterization. The following tables summarize key quantitative data.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | (1S,5S)-2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ol[1] |

| Molecular Formula | C₁₀H₁₆O |

| Molecular Weight | 152.23 g/mol [1] |

| Boiling Point | 87-88 °C at 5.5 mmHg[3] |

| Specific Optical Rotation | [α]ᴅ +30.4° (c=2 in Methanol)[3] |

Table 2: Representative Spectroscopic Data for cis-Carveol

| Technique | Data (Solvent: CDCl₃) |

| Mass Spectrometry (EI-MS) | Major Fragments (m/z): 84, 109, 134[1] |

| ¹³C Nuclear Magnetic Resonance (NMR) | Representative Chemical Shifts (δ, ppm): 149.2 (C8), 134.4 (C2), 121.3 (C6), 109.1 (C9), 67.0 (C1), 41.5 (C5), 34.4 (C4), 31.0 (C3), 20.9 (C10), 20.7 (C7) |

Note: NMR data is representative for the cis-carveol structure. Spectra can be accessed via the SpectraBase database.[4]

Experimental Protocols

Synthesis of this compound via Luche Reduction

A highly stereoselective method for synthesizing this compound is the Luche reduction of (S)-(+)-carvone. This reaction utilizes sodium borohydride (B1222165) in the presence of a lanthanide salt, typically cerium(III) chloride, to achieve a 1,2-reduction of the α,β-unsaturated ketone, favoring the formation of the allylic alcohol.

Methodology:

-

Preparation: (S)-(+)-Carvone (1.0 eq) and Cerium(III) chloride heptahydrate (CeCl₃·7H₂O, 0.25 eq) are dissolved in methanol (B129727) (MeOH) in a reaction flask. The solution is cooled to 0 °C in an ice bath.

-

Reagent Addition: Sodium borohydride (NaBH₄, 1.0 eq) is dissolved separately in methanol and added dropwise to the cooled carvone (B1668592) solution over a period of 5-10 minutes.

-

Reaction: The reaction is stirred at 0 °C and monitored by thin-layer chromatography (TLC) using a hexane:ethyl acetate (B1210297) (5:1) eluent. The reaction typically reaches completion within 30 minutes.

-

Workup: Upon completion, the reaction is quenched by the addition of 2N hydrochloric acid (HCl). The aqueous mixture is then extracted three times with diethyl ether (Et₂O).

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by silica (B1680970) gel column chromatography to yield pure this compound.[4]

Stereochemical Analysis

Confirming the stereochemical identity and purity of this compound requires specific analytical techniques.

Methodologies:

-

Polarimetry:

-

Protocol: A solution of the purified compound is prepared at a known concentration (e.g., 2 g/100 mL in methanol). The optical rotation is measured using a polarimeter at the sodium D-line (589 nm).

-

Purpose: To determine the specific rotation [α]ᴅ, which confirms the enantiomeric identity and provides an initial assessment of enantiomeric excess. A positive value is expected for this compound.[3]

-

-

Chiral Gas Chromatography (GC):

-

Protocol: The sample is analyzed on a GC system equipped with a chiral stationary phase column (e.g., a cyclodextrin-based column like β-DEX or HP-chiral-20B). An appropriate temperature program is used to separate the stereoisomers. For example, an oven program could be: 40°C for 5 min, then ramp at 1°C/min to 130°C, then at 2°C/min to 200°C.

-

Purpose: To separate and quantify all four stereoisomers of carveol, allowing for precise determination of both enantiomeric excess (ee) and diastereomeric excess (de).

-

References

The Occurrence and Analysis of (+)-cis-Carveol in Spearmint and Dill Essential Oils: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-cis-Carveol, a monoterpenoid alcohol, is a constituent of various essential oils, notably those derived from spearmint (Mentha spicata) and dill (Anethum graveolens). While often present in smaller quantities compared to its isomer, trans-carveol, and the corresponding ketone, carvone, its contribution to the overall aromatic profile and potential biological activity of these oils is of significant interest to researchers in the fields of phytochemistry, pharmacology, and drug development. This technical guide provides an in-depth overview of the occurrence of this compound in spearmint and dill essential oils, detailed experimental protocols for its extraction and quantitative analysis, and a visualization of its biosynthetic pathway.

Quantitative Occurrence of this compound

The concentration of this compound in the essential oils of spearmint and dill can vary depending on factors such as the plant's geographical origin, cultivar, stage of maturity, and the extraction method employed. The following tables summarize the quantitative data for cis-carveol found in the literature. It is important to note that many studies do not differentiate between the enantiomers of cis-carveol; therefore, the data presented here may represent the total cis-carveol content.

Table 1: Quantitative Data of cis-Carveol in Spearmint (Mentha spicata) Essential Oil

| Plant Part | Extraction Method | cis-Carveol Concentration (%) | Reference |

| Aerial Parts | Hydrodistillation | 1.43 | [1] |

| Herb | Not Specified | Not Specified | [2] |

| Herb | Hydrodistillation | Not specified, but present | [3] |

| Not Specified | Not Specified | 0.69 (in ethanol (B145695) extract) | [4] |

Table 2: Quantitative Data of cis-Carveol in Dill (Anethum graveolens) Essential Oil

| Plant Part | Extraction Method | cis-Carveol Concentration (%) | Reference |

| Herb | Not Specified | 0.39 | [5] |

| Seeds | Not Specified | 0.24 | [5] |

| Herb | Hydrodistillation | Not specified, but present | [6] |

Biosynthesis of Carveol (B46549)

In both spearmint and dill, carveol is an intermediate in the biosynthesis of the monoterpene carvone. The pathway begins with geranyl pyrophosphate (GPP) and proceeds through the cyclization to limonene. Limonene is then hydroxylated to form carveol, which is subsequently oxidized to carvone. The stereochemistry of the final products is determined by the specific enzymes present in each plant.

References

Initial biological activity screening of (+)-cis-Carveol

An In-Depth Technical Guide to the Initial Biological Activity Screening of (+)-cis-Carveol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a monoterpenoid alcohol found in the essential oils of various plants, including spearmint and caraway, has garnered significant interest in the scientific community for its potential therapeutic properties.[1] This technical guide provides a comprehensive overview of the initial biological activity screening of this compound, summarizing key findings and detailing the experimental methodologies used to evaluate its multifaceted pharmacological effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and development of novel therapeutic agents.

Antibacterial Activity

This compound has demonstrated notable antibacterial properties against a range of pathogenic bacteria. Its mechanism of action is believed to involve the disruption of the bacterial cell membrane's integrity, a characteristic often attributed to the presence of a hydroxyl group in its structure.[2]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antibacterial efficacy of this compound is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium.

| Bacterium | Strain | MIC (mg/mL) | Reference |

| Escherichia coli | Not Specified | 0.06 | [3] |

Note: Further research is required to establish a comprehensive MIC profile of this compound against a broader spectrum of bacterial species.

Experimental Protocol: Broth Microdilution Assay

The MIC of this compound against various bacterial strains can be determined using the broth microdilution method.

Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a specific bacterium.

Materials:

-

This compound

-

Bacterial culture in the logarithmic growth phase

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth medium

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Pipettes and sterile tips

-

Solvent for this compound (e.g., DMSO, ethanol)

-

Positive control (e.g., a known antibiotic)

-

Negative control (broth medium only)

Procedure:

-

Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent to create a high-concentration stock solution.

-

Serial Dilutions: Perform a two-fold serial dilution of the this compound stock solution in the broth medium across the wells of a 96-well microtiter plate. This will create a gradient of concentrations.

-

Bacterial Inoculum Preparation: Dilute the bacterial culture in broth to a standardized concentration (typically 5 x 10^5 colony-forming units [CFU]/mL).

-

Inoculation: Add a standardized volume of the bacterial inoculum to each well of the microtiter plate containing the different concentrations of this compound.

-

Controls: Include a positive control (wells with bacteria and a known antibiotic) and a negative control (wells with broth only) on each plate.

-

Incubation: Incubate the microtiter plates at the optimal temperature for the specific bacterium (e.g., 37°C for E. coli) for 18-24 hours.

-

Determining MIC: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed. The results can also be read using a microplate reader to measure absorbance.

Experimental Workflow for Broth Microdilution Assay

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Antioxidant Activity

This compound exhibits antioxidant properties, which are crucial for combating oxidative stress implicated in various chronic diseases. Its antioxidant capacity is often evaluated through its ability to scavenge free radicals. A key mechanism underlying its antioxidant effect is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4][5]

Quantitative Data: IC50 Values

The antioxidant activity is commonly expressed as the IC50 value, which represents the concentration of the compound required to scavenge 50% of the free radicals.

| Assay | IC50 Value | Reference |

| DPPH Radical Scavenging | Data Not Available | |

| ABTS Radical Scavenging | Data Not Available |

Note: While the antioxidant potential of carveol (B46549) is recognized, specific IC50 values for this compound in DPPH and ABTS assays were not found in the reviewed literature.

Experimental Protocols

Objective: To measure the free radical scavenging capacity of this compound.

Materials:

-

This compound

-

DPPH solution in methanol

-

Methanol

-

Spectrophotometer

-

Positive control (e.g., Ascorbic acid, Trolox)

Procedure:

-

Sample Preparation: Prepare different concentrations of this compound in methanol.

-

Reaction Mixture: Add a specific volume of the DPPH solution to each concentration of the this compound solution.

-

Incubation: Incubate the mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

-

IC50 Determination: Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.

Objective: To assess the free radical scavenging activity of this compound.

Materials:

-

This compound

-

ABTS solution

-

Potassium persulfate

-

Phosphate-buffered saline (PBS) or ethanol (B145695)

-

Spectrophotometer

-

Positive control (e.g., Ascorbic acid, Trolox)

Procedure:

-

ABTS Radical Cation (ABTS•+) Generation: Prepare the ABTS radical cation by reacting ABTS stock solution with potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilution of ABTS•+ Solution: Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Prepare different concentrations of this compound.

-

Reaction: Add a small volume of the this compound solution to the diluted ABTS•+ solution.

-

Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

-

Absorbance Measurement: Measure the absorbance at 734 nm.

-

Calculation: Calculate the percentage of inhibition as described for the DPPH assay.

-

IC50 Determination: Determine the IC50 value from the concentration-response curve.

Signaling Pathway: Nrf2 Activation

This compound has been shown to exert its antioxidant effects by activating the Nrf2 signaling pathway.[4][5] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or activators like this compound, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of various antioxidant and cytoprotective genes.

Nrf2 Signaling Pathway Activated by this compound

Caption: Activation of the Nrf2 pathway by this compound.

Anti-inflammatory Activity

This compound has demonstrated anti-inflammatory effects by modulating key inflammatory pathways. It has been shown to reduce the production of inflammatory mediators such as nitric oxide (NO).[6]

Quantitative Data: IC50 Values

| Assay | IC50 Value | Reference |

| Nitric Oxide (NO) Inhibition | Data Not Available | |

| Cyclooxygenase-1 (COX-1) Inhibition | Data Not Available | |

| Cyclooxygenase-2 (COX-2) Inhibition | Data Not Available |

Note: While studies indicate anti-inflammatory activity, specific IC50 values for this compound in these assays were not available in the literature reviewed.

Experimental Protocols

Objective: To determine the ability of this compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

This compound

-

Lipopolysaccharide (LPS)

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

Griess Reagent

-

Spectrophotometer

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in a 96-well plate until they reach the desired confluence.

-

Treatment: Treat the cells with various concentrations of this compound for a short pre-incubation period.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce the production of NO. Include a control group with cells treated with LPS only.

-

Incubation: Incubate the plates for 24 hours.

-

Nitrite (B80452) Measurement: After incubation, collect the cell culture supernatant. Determine the nitrite concentration (a stable product of NO) in the supernatant using the Griess reagent.

-

Absorbance Reading: Measure the absorbance at approximately 540 nm.

-

Calculation: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

-

IC50 Determination: Determine the IC50 value from the concentration-response curve.

Objective: To assess the inhibitory effect of this compound on COX-1 and COX-2 enzymes.

Materials:

-

Purified COX-1 and COX-2 enzymes

-

This compound

-

Arachidonic acid (substrate)

-

Reaction buffer

-

Detection system (e.g., colorimetric, fluorometric, or LC-MS/MS-based to measure prostaglandin (B15479496) E2 production)

-

Positive controls (e.g., Indomethacin for non-selective inhibition, Celecoxib for COX-2 selective inhibition)

Procedure:

-

Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the reaction buffer.

-

Inhibitor Incubation: Pre-incubate the enzymes with different concentrations of this compound.

-

Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time.

-

Termination of Reaction: Stop the reaction.

-

Product Quantification: Measure the amount of prostaglandin E2 (PGE2) produced using a suitable detection method.

-

Calculation: Calculate the percentage of COX inhibition for each concentration of this compound compared to the untreated enzyme control.

-

IC50 Determination: Determine the IC50 values for both COX-1 and COX-2.

Antitumor Activity

Preliminary studies have indicated that this compound possesses antitumor activity against various cancer cell lines.[7] Its mechanism of action may involve the induction of cell cycle arrest.[7]

Quantitative Data: IC50 Values

The cytotoxic effect of this compound on cancer cells is typically evaluated by determining the IC50 value, the concentration that inhibits 50% of cell growth or viability.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| P-815 | Murine Mastocytoma | 0.15 | [7] |

| K-562 | Human Chronic Myelogenous Leukemia | 0.24 | [7] |

| CEM | Human T-cell Leukemia | 0.24 | [7] |

| MCF-7 | Human Breast Adenocarcinoma | 0.87 | [7] |

| MCF-7 gem | Gemcitabine-resistant MCF-7 | > 0.87 | [7] |

Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Objective: To determine the cytotoxicity of this compound against cancer cell lines.

Materials:

-

Cancer cell lines

-

This compound

-

Cell culture medium

-

FBS

-

96-well plates

-

MTT reagent

-

Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Addition of MTT: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization of Formazan: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 500 and 600 nm using a microplate reader.

-

Calculation: The cell viability is calculated as a percentage of the untreated control cells.

-

IC50 Determination: The IC50 value is determined by plotting cell viability against the concentration of this compound.

Experimental Workflow for MTT Assay

Caption: Workflow for assessing cell viability using the MTT assay.

Conclusion

The initial biological activity screening of this compound reveals a compound with a promising and diverse pharmacological profile. Its demonstrated antibacterial, antioxidant, anti-inflammatory, and antitumor activities warrant further investigation. The activation of the Nrf2 signaling pathway provides a mechanistic basis for its antioxidant and potentially anti-inflammatory effects. This technical guide provides a foundational understanding and the necessary experimental frameworks for researchers to build upon in the continued exploration of this compound as a potential lead compound in drug discovery and development. Future studies should focus on elucidating the precise molecular targets, expanding the scope of in vivo efficacy studies, and conducting comprehensive safety and toxicity assessments.

References

- 1. Suppression of nitric oxide synthase and the down-regulation of the activation of NFκB in macrophages by resveratrol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Inhibitory Effect on Nitric Oxide Release in LPS-Stimulated Macrophages and Free Radical Scavenging Activity of Croton Linearis Jacq. Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Design and Synthesis of Hybrid Compounds for Potential Treatment of Bacterial Co-Infections: In Vitro Antibacterial and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Antioxidant Potential of (+)-cis-Carveol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-cis-Carveol, a monocyclic monoterpenoid alcohol, is a naturally occurring compound found in the essential oils of various plants. While research has highlighted the broad therapeutic potential of carveol (B46549), including its anti-inflammatory and neuroprotective effects, its specific in vitro antioxidant capacity remains an area of active investigation. This technical guide provides a comprehensive overview of the methodologies used to assess the in vitro antioxidant potential of compounds like this compound and explores its known mechanistic pathways.

The antioxidant activity of a compound is its ability to inhibit or delay the oxidation of other molecules, often by scavenging free radicals. Common in vitro assays to determine this capacity include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay. These assays are based on different chemical principles and provide complementary information about a compound's antioxidant potential.

Beyond direct radical scavenging, evidence suggests that carveol exerts its antioxidant effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2] Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. This guide will delve into the experimental protocols for the aforementioned assays and visualize the underlying signaling pathway.

Quantitative Antioxidant Data

While extensive research has been conducted on the antioxidant properties of various essential oils and their constituents, specific quantitative in vitro antioxidant data for this compound is not extensively reported in publicly available literature. The following table summarizes the available data for carveol (isomer not always specified) and related compounds to provide a comparative context. Researchers are encouraged to perform the described assays to determine the specific antioxidant capacity of this compound.

Table 1: Summary of In Vitro Antioxidant Activity of Carveol and Related Compounds

| Compound/Extract | Assay | IC50 / Activity | Reference |

|---|---|---|---|

| Carveol (isomer not specified) | Nrf2 activation | Potent activator | [1][2] |

| Essential Oil containing Carveol | DPPH Scavenging | Varies with concentration | Not Specified |

| Carvone Derivatives | Superoxide Scavenging | Varies among derivatives | Not Specified |

Note: The absence of specific IC50 values for this compound in this table highlights a gap in the current literature and underscores the importance of direct experimental evaluation.

Experimental Protocols

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which can be measured spectrophotometrically.

Methodology

-

Reagent Preparation:

-

DPPH Stock Solution (1 mM): Dissolve 2,2-diphenyl-1-picrylhydrazyl in methanol (B129727).

-

Working DPPH Solution: Dilute the stock solution with methanol to obtain an absorbance of approximately 1.0 at 517 nm.

-

Test Compound Solutions: Prepare a series of concentrations of this compound in a suitable solvent (e.g., methanol or ethanol).

-

Positive Control: Prepare a series of concentrations of a standard antioxidant such as Ascorbic Acid or Trolox.

-

-

Assay Procedure:

-

In a 96-well microplate, add a specific volume of the test compound or standard solution to each well.

-

Add the DPPH working solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

A blank containing only the solvent and DPPH solution is also measured.

-

-

Calculation:

-

The percentage of DPPH radical scavenging activity is calculated using the following formula:

where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.

-

The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.[3][4]

-

ABTS Radical Cation Decolorization Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decrease in its characteristic absorbance at 734 nm.

Methodology

-

Reagent Preparation:

-

ABTS Stock Solution (7 mM): Dissolve 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt in water.

-

Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in water.

-

ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical cation. Before use, dilute the solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[5]

-

Test Compound Solutions: Prepare a series of concentrations of this compound.

-

Positive Control: Prepare a series of concentrations of Trolox.

-

-

Assay Procedure:

-

Add a small volume of the test compound or standard solution to a 96-well microplate.

-

Add the ABTS•+ working solution to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

-

Calculation:

-

The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.

-

The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the test compound.

-

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the absorbance at 593 nm.

Methodology

-

Reagent Preparation:

-

Acetate (B1210297) Buffer (300 mM, pH 3.6): Prepare by dissolving sodium acetate trihydrate in water and adjusting the pH with acetic acid.

-

TPTZ Solution (10 mM): Dissolve 2,4,6-tris(2-pyridyl)-s-triazine in 40 mM HCl.

-

Ferric Chloride Solution (20 mM): Dissolve ferric chloride hexahydrate in water.

-

FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

-

Test Compound Solutions: Prepare a series of concentrations of this compound.

-

Standard Solution: Prepare a series of concentrations of FeSO₄·7H₂O.

-

-

Assay Procedure:

-

Add a small volume of the test compound or standard solution to a 96-well microplate.

-

Add the FRAP reagent to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 4 minutes).

-

Measure the absorbance at 593 nm.

-

-

Calculation:

-

A standard curve is generated by plotting the absorbance of the ferrous sulfate (B86663) solutions against their concentrations.

-

The FRAP value of the test compound is determined from the standard curve and is expressed as µM Fe(II) equivalents.

-

Signaling Pathways and Experimental Workflows

Nrf2 Signaling Pathway

Carveol has been identified as a potent activator of the Nrf2 signaling pathway, which is a primary cellular defense mechanism against oxidative stress.[1][2] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or in the presence of Nrf2 activators like carveol, Keap1 is modified, leading to the release and translocation of Nrf2 into the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription. These genes encode for a variety of antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL).

Caption: Nrf2 Signaling Pathway Activation by this compound.

Experimental Workflow for In Vitro Antioxidant Assays

The general workflow for the DPPH, ABTS, and FRAP assays follows a similar pattern involving reagent preparation, reaction with the test compound, and spectrophotometric measurement.

Caption: General workflow for in vitro antioxidant capacity assays.

Conclusion

While direct quantitative in vitro antioxidant data for this compound is currently limited in the scientific literature, the established methodologies for assessing antioxidant potential provide a clear framework for its evaluation. The known activation of the Nrf2 signaling pathway by carveol suggests a significant, albeit indirect, antioxidant mechanism that complements any direct radical scavenging activity. This technical guide provides researchers and drug development professionals with the necessary protocols and conceptual understanding to thoroughly investigate the antioxidant properties of this compound and its potential applications in mitigating oxidative stress-related conditions. Further research is warranted to quantify the direct radical scavenging capacity of this promising natural compound.

References

- 1. Frontiers | Carveol a Naturally-Derived Potent and Emerging Nrf2 Activator Protects Against Acetaminophen-Induced Hepatotoxicity [frontiersin.org]

- 2. Carveol a Naturally-Derived Potent and Emerging Nrf2 Activator Protects Against Acetaminophen-Induced Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Autographic Assay for the Rapid Detection of Antioxidant Capacity of Liquid and Semi-solid Pharmaceutical Formulations Using ABTS•+ Immobilized by Gel Entrapment - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Cytotoxic Studies of (+)-cis-Carveol on Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature with specific quantitative cytotoxic data on (+)-cis-Carveol is limited. The most relevant data available is on "Carveol," without specification of the isomer. This guide presents this data with the explicit acknowledgment of this limitation and provides general experimental protocols and potential signaling pathways based on related compounds.

Introduction

This compound is a natural monoterpenoid found in the essential oils of various plants. Monoterpenes, a class of naturally occurring compounds, have garnered significant interest in cancer research for their potential chemopreventive and therapeutic properties. This technical guide provides a summary of the available preliminary cytotoxic data on carveol (B46549), outlines detailed experimental protocols for assessing its effects on cancer cell lines, and explores potential signaling pathways that may be involved in its mechanism of action.

Quantitative Data on the Cytotoxicity of Carveol

The primary study identified investigating the cytotoxic effects of carveol on multiple cancer cell lines did not specify the exact isomer used. The following data, therefore, pertains to "Carveol" and should be interpreted with caution when specifically considering the (+)-cis isomer.

Table 1: In Vitro Cytotoxicity of Carveol Against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| P-815 | Murine Mastocytoma | 0.09 |

| K-562 | Human Chronic Myelogenous Leukemia | 0.18 |

| CEM | Human Acute T-cell Leukemia | 0.24 |

| MCF-7 | Human Breast Adenocarcinoma | 0.26 |

| MCF-7 gem | Gemcitabine-resistant MCF-7 | 0.87 |

Data extracted from a comparative study on the antitumor effect of natural monoterpenes. The specific isomer of Carveol was not specified in the publication.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the cytotoxic evaluation of compounds like this compound.

Cell Culture and Maintenance

-

Cell Lines: A panel of relevant cancer cell lines (e.g., MCF-7, K-562, P-815, CEM) and a non-cancerous control cell line should be used.

-

Culture Medium: Cells are typically cultured in RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and L-glutamine.

-

Incubation Conditions: Cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.

-

Subculturing: Adherent cells are passaged upon reaching 80-90% confluency using trypsin-EDTA. Suspension cells are subcultured by dilution to maintain an optimal cell density.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Preparation and Treatment:

-

Prepare a stock solution of this compound in a suitable solvent like DMSO.

-

Perform serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations. The final DMSO concentration should typically not exceed 0.5% to avoid solvent-induced toxicity.

-

Replace the existing medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and an untreated control.

-

-

Incubation: Incubate the treated plates for a specified period, commonly 24, 48, or 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: Carefully aspirate the medium and add 100 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Cell Treatment: Seed cells in 6-well plates and treat them with this compound at concentrations around the IC50 value for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting and Fixation:

-

Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

-

Wash the cell pellet with cold PBS.

-

Fix the cells by resuspending the pellet in cold 70% ethanol (B145695) while vortexing gently and incubate at -20°C for at least 2 hours.

-

-

Staining:

-

Centrifuge the fixed cells to remove the ethanol and wash with PBS.

-

Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells is measured, which allows for the quantification of cells in each phase of the cell cycle.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Cytotoxicity Assessment

Potential Signaling Pathway for Carveol-Induced Cytotoxicity

Based on studies of "carveol" and related monoterpenes, a potential mechanism of action involves the induction of cell cycle arrest and apoptosis. The diagram below illustrates a hypothetical signaling pathway.

Potential Mechanisms of Action

While specific mechanistic studies on this compound are lacking, research on "carveol" and other monoterpenes suggests several potential pathways for its cytotoxic effects.

-

Cell Cycle Arrest: The available data for "carveol" indicates an induction of S-phase arrest in the cell cycle of cancer cells. This prevents DNA replication and subsequent cell division, ultimately leading to a halt in proliferation.

-

Induction of Apoptosis: Many monoterpenes exert their anticancer effects by inducing programmed cell death, or apoptosis. This can occur through various signaling pathways:

-

Modulation of the Bcl-2 Family: An increase in the expression of pro-apoptotic proteins (like Bax) and a decrease in anti-apoptotic proteins (like Bcl-2) can lead to mitochondrial dysfunction and the release of cytochrome c, initiating the caspase cascade.

-

Activation of Caspases: The activation of initiator caspases (like caspase-9) and executioner caspases (like caspase-3) is a hallmark of apoptosis, leading to the cleavage of cellular proteins and cell death.

-

Involvement of p53: The tumor suppressor protein p53 can be activated in response to cellular stress and can trigger apoptosis by regulating the expression of Bcl-2 family proteins.

-

Conclusion and Future Directions

The preliminary data on "carveol" suggests it possesses cytotoxic activity against a range of cancer cell lines. However, to fully understand the therapeutic potential of This compound , further research is imperative. Future studies should focus on:

-

Isomer-Specific Cytotoxicity: Directly comparing the cytotoxic effects of this compound, (-)-cis-Carveol, and their trans isomers on a broad panel of cancer cell lines to determine if the effects are stereospecific.

-

Mechanistic Studies: Elucidating the precise molecular mechanisms by which this compound induces cell cycle arrest and apoptosis, including the identification of specific protein targets and signaling pathways.

-

In Vivo Studies: Evaluating the anti-tumor efficacy and safety profile of this compound in preclinical animal models of cancer.

This technical guide serves as a foundational resource for researchers and professionals in drug development, summarizing the current state of knowledge and providing a framework for future investigations into the anticancer properties of this compound.

An In-depth Technical Guide on the Olfactory and Sensory Properties of (+)-cis-Carveol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-cis-Carveol, a monoterpenoid alcohol, is a significant contributor to the characteristic aroma and flavor of spearmint and caraway. This technical guide provides a comprehensive overview of its olfactory and sensory properties, including its odor and taste profiles, and explores the underlying molecular mechanisms of its perception. This document details its interaction with sensory receptors, specifically Transient Receptor Potential (TRP) channels, and discusses the associated signaling pathways. Furthermore, it outlines established experimental protocols for the sensory and chemical analysis of this compound, providing a valuable resource for researchers in flavor science, sensory biology, and drug development.

Introduction

This compound is a naturally occurring chiral monoterpenoid alcohol found in the essential oils of various plants, most notably in spearmint (Mentha spicata)[1]. Its distinct aroma and flavor profile make it a widely used ingredient in the food, fragrance, and cosmetic industries[1][2]. Understanding the sensory properties of this compound and the biological mechanisms governing its perception is crucial for its effective application and for the development of novel flavor and fragrance compounds. This guide aims to consolidate the current scientific knowledge on the olfactory and sensory characteristics of this compound, its interaction with sensory receptors, and the methodologies used for its evaluation.

Olfactory and Sensory Profile

The sensory characteristics of this compound are primarily defined by its distinct odor and taste.

Odor Profile

The odor of this compound is predominantly described as minty, spearmint-like, and spicy, with caraway undertones [1][2][3]. Its aromatic profile is a key contributor to the characteristic scent of spearmint oil[1]. Sensory panel evaluations of mint oils often identify "minty," "cooling," "menthol," and "camphor-like" as significant odor notes, many of which can be attributed to its constituent compounds like carveol[4].

Taste Profile

The taste of this compound mirrors its odor, characterized as fresh, minty, and reminiscent of caraway [1]. It contributes to the overall flavor profile of foods and beverages in which it is used as a flavoring agent.

Quantitative Sensory Data

While qualitative descriptions are abundant, quantitative data on the sensory thresholds of this compound are less commonly reported. The following table summarizes available data and provides context with related compounds.

| Sensory Parameter | Compound | Threshold Value | Medium | Reference |

| Odor Threshold | Mint Aroma | 0.008 µg/mL | Not specified | [4] |

| Taste Threshold | Not Available | - | - | - |

Note: Specific odor and taste threshold data for this compound were not found in the reviewed literature. The provided odor threshold for "mint aroma" offers a general reference for the potency of mint-related compounds.

Receptor Interactions and Signaling Pathways

The perception of this compound involves its interaction with specific sensory receptors, leading to the activation of intracellular signaling cascades that transmit sensory information to the brain.

Olfactory Receptors (ORs) - G-Protein Coupled Receptor (GPCR) Pathway

The sense of smell is initiated by the binding of odorant molecules to Olfactory Receptors (ORs), which are a large family of G-protein coupled receptors (GPCRs) located on the surface of olfactory sensory neurons[5][6]. While specific ORs that bind to this compound have not been definitively identified in the available literature, the general mechanism of olfactory signal transduction is well-established.

Canonical Olfactory Signaling Pathway:

-

Binding: An odorant molecule, such as this compound, binds to a specific Olfactory Receptor (OR) on the cilia of an olfactory sensory neuron.

-

G-Protein Activation: This binding induces a conformational change in the OR, leading to the activation of a heterotrimeric G-protein, typically the olfactory-specific G-protein, Gαolf.

-

Second Messenger Production: The activated Gαolf subunit dissociates and activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).

-

Ion Channel Opening: The increase in intracellular cAMP concentration leads to the opening of cyclic nucleotide-gated (CNG) ion channels.

-

Depolarization and Action Potential: The influx of cations (primarily Ca²⁺ and Na⁺) through the CNG channels depolarizes the neuron, generating an action potential that is transmitted to the olfactory bulb of the brain for processing.

References

- 1. Showing Compound cis-Carveol (FDB003843) - FooDB [foodb.ca]

- 2. shs-conferences.org [shs-conferences.org]

- 3. cis-carveol, 1197-06-4 [thegoodscentscompany.com]

- 4. mdpi.com [mdpi.com]

- 5. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 6. G protein-coupled receptor-G protein interactions: a single-molecule perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

(+)-cis-Carveol: A Volatile Organic Compound Mediating Plant-Insect Interactions

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of (+)-cis-carveol, a monoterpenoid volatile organic compound (VOC), in the intricate communication between plants and insects. This document is intended for researchers, scientists, and professionals in drug development seeking to understand and harness the semiochemical properties of this natural product. Herein, we delve into the quantitative analysis of its effects, detailed experimental methodologies, and the underlying signaling pathways involved in its perception by insects.

Introduction to this compound

This compound is a naturally occurring, unsaturated monocyclic monoterpenoid alcohol.[1] It is a constituent of the essential oils of several plant species, including spearmint (Mentha spicata), caraway (Carum carvi), and dill (Anethum graveolens).[2][3] As a volatile compound, it readily vaporizes into the atmosphere, where it can act as a semiochemical—a chemical cue that mediates interactions between organisms.[4] In the context of plant-insect interactions, this compound can function as an attractant, repellent, or oviposition stimulant or deterrent, depending on the insect species, the concentration of the compound, and the surrounding chemical landscape.[5]

Quantitative Data on Insect Responses to Monoterpenoids

Table 1: Example Electrophysiological Responses of an Insect Antenna to a Representative Monoterpenoid

| Concentration (μg/μL) | Mean EAG Amplitude (mV) ± SD |

| 0 (Control) | 0.12 ± 0.04 |

| 0.01 | 0.35 ± 0.09 |

| 0.1 | 0.88 ± 0.15 |

| 1 | 1.75 ± 0.28 |

| 10 | 2.95 ± 0.41 |

| 100 | 3.50 ± 0.52 |

| This table presents hypothetical data for illustrative purposes. |

Table 2: Example Behavioral Responses of an Insect in a Y-Tube Olfactometer to a Representative Monoterpenoid

| Concentration (μg) | % Insects Choosing Odor Arm | % Insects Choosing Control Arm | No Choice | Significance (p-value) |

| 0 (Control vs. Control) | 52 | 48 | 0 | > 0.05 |

| 0.1 | 65 | 35 | 0 | < 0.05 |

| 1 | 78 | 22 | 0 | < 0.01 |

| 10 | 60 | 40 | 0 | < 0.05 |

| 100 | 45 | 55 | 0 | > 0.05 |